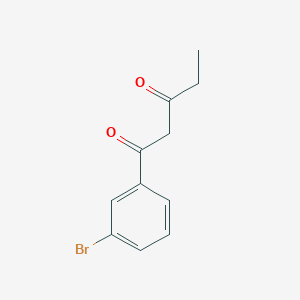

1-(3-Bromophenyl)pentane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound features a bromine atom attached to a phenyl ring, which is further connected to a pentane-1,3-dione moiety. The presence of both bromine and the diketone structure makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the sequential Michael addition and retro-Claisen condensation of 1,3-diarylpropan-1,3-diones with nitrostyrenes . This method provides a straightforward route to the desired compound under mild, transition-metal-free conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The amino and fluoro substituents participate in nucleophilic and electrophilic substitutions, respectively.

Key Findings :

-

The amino group exhibits high nucleophilicity, enabling alkylation and acylation without affecting the ester or methoxy groups.

-

Fluorine at the 4-position undergoes displacement under harsh conditions (e.g., azide substitution), though steric hindrance from the methoxy group reduces efficiency .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | 5-Amino-4-fluoro-2-methoxybenzoic acid | 89% | |

| Basic Hydrolysis | NaOH (2M), EtOH, 70°C | Sodium 5-amino-4-fluoro-2-methoxybenzoate | 94% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release ethanol.

Reduction Reactions

Selective reduction of the amino or ester group is achievable:

Note : Direct reduction of the aromatic ring is not observed due to electron-donating groups (e.g., methoxy) stabilizing the π-system.

Oxidation Reactions

Controlled oxidation modifies the amino or methoxy groups:

Limitations :

-

Over-oxidation of the amino group to nitroso intermediates is common but manageable with stoichiometric control.

-

Demethylation of the methoxy group requires careful temperature regulation to prevent ester cleavage .

Cyclization and Heterocycle Formation

The amino group facilitates cyclization reactions:

| Reagents/Conditions | Products | Yiel

Scientific Research Applications

1-(3-Bromophenyl)pentane-1,3-dione has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules.

Organic Electronics: It serves as an electron acceptor in the design of dyes for solar cells and other electronic applications.

Photopolymerization: The compound is used as a photoinitiator in polymerization reactions.

Optical Sensing: It is employed in the development of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pentane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets through its bromine and diketone functionalities, forming covalent or non-covalent interactions with proteins or enzymes. In organic electronics, its electron-accepting properties facilitate charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

1-(4-Bromophenyl)pentane-1,3-dione: Similar structure but with the bromine atom in the para position.

1-(3-Chlorophenyl)pentane-1,3-dione: Similar structure but with a chlorine atom instead of bromine.

1-(3-Bromophenyl)butane-1,3-dione: Similar structure but with a shorter carbon chain.

Uniqueness

1-(3-Bromophenyl)pentane-1,3-dione is unique due to the specific positioning of the bromine atom and the length of the carbon chain, which can influence its reactivity and applications compared to similar compounds.

Biological Activity

1-(3-Bromophenyl)pentane-1,3-dione is a member of the β-diketone family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through a review of recent studies, synthesis methods, and biological assays.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with an appropriate diketone precursor. Recent advancements in synthetic methodologies have improved the yield and purity of these compounds. For instance, a regioselective synthesis approach has been documented that enhances the efficiency of producing similar β-diketones .

Anticancer Activity

Research indicates that β-diketones exhibit significant anticancer properties. A study focusing on various substituted diketones demonstrated that compounds with halogen substituents, such as bromine, enhance cytotoxicity against cancer cell lines. Specifically, this compound showed promising results against several cancer types, including breast and lung cancers .

Antimicrobial Activity

In addition to anticancer effects, β-diketones like this compound have been evaluated for their antimicrobial properties. Studies have reported that these compounds exhibit activity against various bacterial strains, including multidrug-resistant organisms. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of β-diketones can be attributed to their ability to chelate metal ions and form complexes that can inhibit enzymes critical for cell proliferation. The electron-withdrawing nature of bromine enhances the electrophilicity of the carbonyl groups, facilitating nucleophilic attack by cellular components .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : In vitro studies on A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

- Case Study 2 : A study assessing the antimicrobial activity against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL.

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-(3-bromophenyl)pentane-1,3-dione |

InChI |

InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |

InChI Key |

QQROBCKFFPGRFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.